molecular formula C18H17BrN2O4S B11264099 4-bromo-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

4-bromo-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

Cat. No.: B11264099
M. Wt: 437.3 g/mol
InChI Key: RTPOWXSYQWQDBA-UHFFFAOYSA-N
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Description

4-BROMO-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a chromenyl group, and a sulfonamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde derivative.

    Introduction of the Propylamino Group: The propylamino group is introduced via a nucleophilic substitution reaction, where a propylamine reacts with the chromenyl intermediate.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction using a brominating agent such as bromine or N-bromosuccinimide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-BROMO-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-[2-OXO-4-(METHYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE
  • 4-BROMO-N-[2-OXO-4-(ETHYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE
  • 4-BROMO-N-[2-OXO-4-(BUTYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-BROMO-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the propylamino group, which can influence its biological activity and chemical reactivity. Compared to similar compounds with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H17BrN2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

4-bromo-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H17BrN2O4S/c1-2-11-20-16-14-5-3-4-6-15(14)25-18(22)17(16)21-26(23,24)13-9-7-12(19)8-10-13/h3-10,20-21H,2,11H2,1H3

InChI Key

RTPOWXSYQWQDBA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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